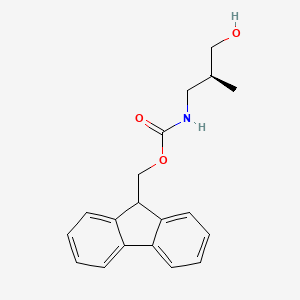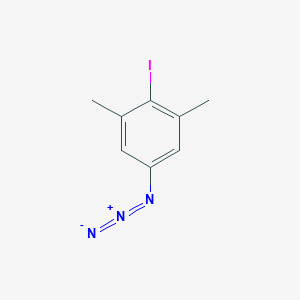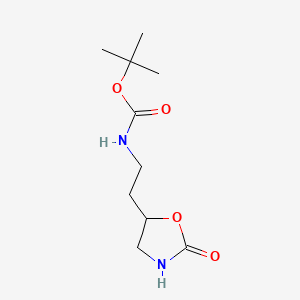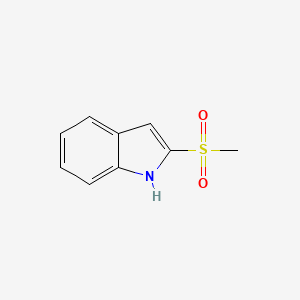
(9H-Fluoren-9-yl)methyl (S)-(3-hydroxy-2-methylpropyl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(9H-fluoren-9-yl)methyl N-[(2S)-3-hydroxy-2-methylpropyl]carbamate is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its stability and reactivity. The compound is characterized by the presence of a fluorenyl group attached to a carbamate moiety, which imparts specific chemical behaviors.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (9H-fluoren-9-yl)methyl N-[(2S)-3-hydroxy-2-methylpropyl]carbamate typically involves the reaction of fluorenylmethanol with an appropriate isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. These methods often include the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize waste and reduce production costs .
化学反应分析
Types of Reactions
(9H-fluoren-9-yl)methyl N-[(2S)-3-hydroxy-2-methylpropyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The carbamate group can undergo nucleophilic substitution reactions, where the leaving group is replaced by a nucleophile.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorenone derivatives, while reduction can produce fluorenylmethanol derivatives .
科学研究应用
(9H-fluoren-9-yl)methyl N-[(2S)-3-hydroxy-2-methylpropyl]carbamate is widely used in scientific research due to its versatile properties. Some of its applications include:
Chemistry: Used as a protecting group for amines in peptide synthesis.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials
作用机制
The mechanism of action of (9H-fluoren-9-yl)methyl N-[(2S)-3-hydroxy-2-methylpropyl]carbamate involves its interaction with specific molecular targets. The compound can form stable complexes with proteins and enzymes, thereby modulating their activity. The fluorenyl group provides hydrophobic interactions, while the carbamate moiety can participate in hydrogen bonding and electrostatic interactions .
相似化合物的比较
Similar Compounds
- (9H-fluoren-9-yl)methyl N-[(2S,3R)-3-(tert-butoxy)-1-oxobutan-2-yl]carbamate
- 9H-Fluoren-9-ylmethyl [(2R,3R)-3-tert-butoxy-1-hydroxybutan-2-yl]carbamate
- (9H-fluoren-9-yl)methyl N-[(2S)-1-[4-(tert-butoxy)phenyl]-3-oxopropan-2-yl]carbamate
Uniqueness
What sets (9H-fluoren-9-yl)methyl N-[(2S)-3-hydroxy-2-methylpropyl]carbamate apart from similar compounds is its specific stereochemistry and functional groups. The presence of the hydroxy and methyl groups in the 2S configuration provides unique reactivity and interaction profiles, making it particularly useful in certain synthetic and research applications .
属性
分子式 |
C19H21NO3 |
|---|---|
分子量 |
311.4 g/mol |
IUPAC 名称 |
9H-fluoren-9-ylmethyl N-[(2S)-3-hydroxy-2-methylpropyl]carbamate |
InChI |
InChI=1S/C19H21NO3/c1-13(11-21)10-20-19(22)23-12-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,13,18,21H,10-12H2,1H3,(H,20,22)/t13-/m0/s1 |
InChI 键 |
YWNRRDUADLHCJI-ZDUSSCGKSA-N |
手性 SMILES |
C[C@@H](CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)CO |
规范 SMILES |
CC(CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Tert-butyl 4-[4-(ethoxycarbonyl)-1-methyl-2-oxabicyclo[2.1.1]hexan-3-yl]piperidine-1-carboxylate](/img/structure/B13460054.png)


![2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]oxane-4-carboxylic acid](/img/structure/B13460088.png)
![1-(4-Chlorophenyl)-3-{3-[4-(4-fluorophenyl)piperazin-1-yl]propyl}urea](/img/structure/B13460096.png)


![tert-butyl N-{2-formyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-6-yl}carbamate](/img/structure/B13460108.png)



![n,n-Dimethyl-n'-[(1-methyl-1h-pyrazol-5-yl)methyl]ethane-1,2-diamine](/img/structure/B13460116.png)
![1-Bromo-3-(methylsulfonyl)bicyclo[1.1.1]pentane](/img/structure/B13460125.png)
